molecular formula C19H18FNO2 B11622478 (2,2,4-trimethyl-1H-quinolin-6-yl) 2-fluorobenzoate

(2,2,4-trimethyl-1H-quinolin-6-yl) 2-fluorobenzoate

Cat. No.: B11622478
M. Wt: 311.3 g/mol
InChI Key: SIHKJFKRXJNGAJ-UHFFFAOYSA-N
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Description

(2,2,4-trimethyl-1H-quinolin-6-yl) 2-fluorobenzoate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, combines the structural features of quinoline and benzoate, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,4-trimethyl-1H-quinolin-6-yl) 2-fluorobenzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2,2,4-trimethyl-1H-quinolin-6-yl) 2-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

(2,2,4-trimethyl-1H-quinolin-6-yl) 2-fluorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,2,4-trimethyl-1H-quinolin-6-yl) 2-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.

    Benzoate Derivatives: Compounds like methyl benzoate and ethyl benzoate, which are used in the fragrance industry.

Uniqueness

(2,2,4-trimethyl-1H-quinolin-6-yl) 2-fluorobenzoate is unique due to its combined structural features of quinoline and benzoate, which confer distinct chemical and biological properties. Its fluorine atom enhances its reactivity and potential biological activity compared to non-fluorinated analogs .

Properties

Molecular Formula

C19H18FNO2

Molecular Weight

311.3 g/mol

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 2-fluorobenzoate

InChI

InChI=1S/C19H18FNO2/c1-12-11-19(2,3)21-17-9-8-13(10-15(12)17)23-18(22)14-6-4-5-7-16(14)20/h4-11,21H,1-3H3

InChI Key

SIHKJFKRXJNGAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3F)(C)C

Origin of Product

United States

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